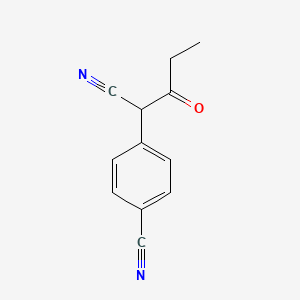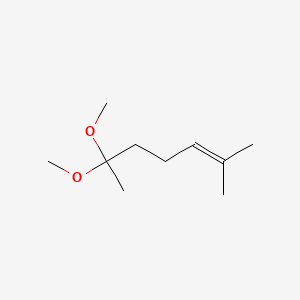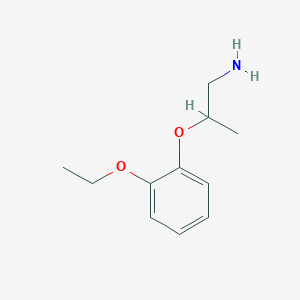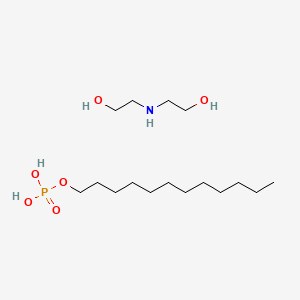
Einecs 259-473-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] typically involves the esterification of dodecyl alcohol with phosphoric acid, followed by a reaction with 2,2’-iminobis[ethanol]. The reaction conditions often require an acidic catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler phosphoric acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: This compound is utilized in the study of cell membrane dynamics due to its amphiphilic nature.
Industry: It is employed in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with lipid bilayers in cell membranes. The amphiphilic nature of the compound allows it to integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, octyl ester: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
Phosphoric acid, hexadecyl ester: Has a longer alkyl chain, which affects its solubility and interaction with lipid bilayers.
Phosphoric acid, dodecyl ester: Lacks the 2,2’-iminobis[ethanol] component, resulting in different chemical reactivity and applications.
Phosphoric acid, dodecyl ester, compound with 2,2’-iminobis[ethanol] is unique due to its specific combination of a long alkyl chain and the presence of 2,2’-iminobis[ethanol], which imparts distinct chemical and physical properties.
Properties
CAS No. |
55078-28-9 |
|---|---|
Molecular Formula |
C16H38NO6P |
Molecular Weight |
371.45 g/mol |
IUPAC Name |
dodecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H27O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H2,13,14,15);5-7H,1-4H2 |
InChI Key |
PHBJOLYKDWDQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65104-38-3 65104-39-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


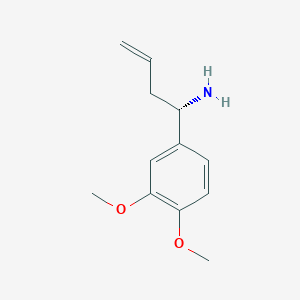

![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
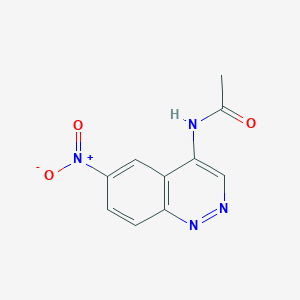
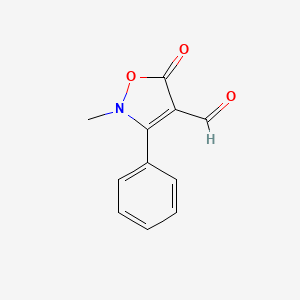
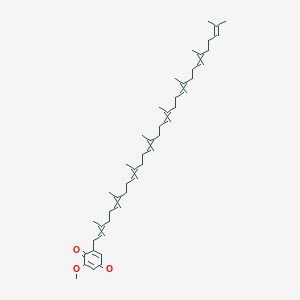
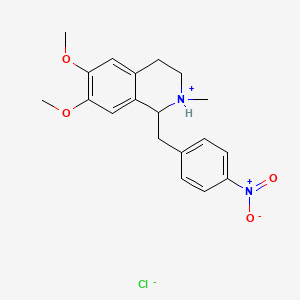
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

